Eviunis
Description
Properties
CAS No. |
3615-82-5 |
|---|---|
Molecular Formula |
C6H14CaMgO24P6 |
Molecular Weight |
720.39 g/mol |
IUPAC Name |
calcium;magnesium;[2,3,4-tris[[hydroxy(oxido)phosphoryl]oxy]-5,6-diphosphonooxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C6H18O24P6.Ca.Mg/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;/q;2*+2/p-4 |
InChI Key |
JWJNVODPOMYTLT-UHFFFAOYSA-J |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)O)OP(=O)(O)O.[Mg+2].[Ca+2] |
Color/Form |
Free flowing white powder |
Other CAS No. |
3615-82-5 |
physical_description |
White solid; [Hawley] White powder; [MSDSonline] |
Pictograms |
Irritant |
solubility |
Slightyl sol in water |
Synonyms |
Acid, Phytic Calcium Phytate Hexakisphosphate, Inositol Hexaphosphate, Inositol Inositol Hexakisphosphate Inositol Hexaphosphate Phytate Phytate, Calcium Phytate, Sodium Phytic Acid Phytin Sodium Phytate |
Origin of Product |
United States |
Foundational & Exploratory
Eviunis: A Deep Dive into the Mechanism of Action of a Novel LRRK3 Inhibitor for Non-Small Cell Lung Cancer
Abstract: The therapeutic landscape for non-small cell lung cancer (NSCLC) is continually evolving, with a significant focus on targeted therapies that address specific molecular drivers of the disease. This guide introduces Eviunis, a first-in-class, potent, and selective small molecule inhibitor of the novel kinase, Leucine-Rich Repeat Kinase 3 (LRRK3). Here, we provide a comprehensive overview of the preclinical data elucidating the mechanism of action of Eviunis, detailing its molecular interactions, cellular effects, and the robust experimental framework used to validate its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of Eviunis and its role in the future of NSCLC treatment.
Introduction: The Unmet Need in LRRK3-Driven NSCLC
Non-small cell lung cancer remains a leading cause of cancer-related mortality worldwide. While the advent of targeted therapies against drivers such as EGFR, ALK, and ROS1 has significantly improved patient outcomes, a substantial portion of NSCLC cases are driven by less characterized or "orphan" mutations. Our research has identified a novel serine/threonine kinase, Leucine-Rich Repeat Kinase 3 (LRRK3), as a key oncogenic driver in a subset of aggressive NSCLC. Genomic screening of patient-derived tumors has revealed that LRRK3 is frequently overexpressed and harbors activating mutations, leading to constitutive kinase activity and downstream signaling that promotes cell proliferation and survival.
Eviunis has been rationally designed to specifically target the ATP-binding pocket of LRRK3, offering a promising therapeutic strategy for this patient population. This guide will walk through the scientific journey of Eviunis, from target identification to its detailed mechanism of action.
The LRRK3 Signaling Axis: A Novel Pathway in NSCLC
The LRRK3 kinase is a previously uncharacterized member of the leucine-rich repeat kinase family. Our initial investigations have mapped a critical downstream signaling pathway, termed the "Proliferation and Survival Cascade" (PSC), which is aberrantly activated by mutated LRRK3.
Core Components of the LRRK3-PSC Pathway:
-
LRRK3: The upstream kinase that, when constitutively active, initiates the signaling cascade.
-
Substrate Adaptor Protein 7 (SAP7): A newly identified scaffolding protein that is directly phosphorylated by LRRK3. This phosphorylation event is critical for the recruitment of downstream effectors.
-
MAPK/ERK and PI3K/AKT Pathways: Phosphorylated SAP7 acts as a nexus, leading to the potent activation of both the MAPK/ERK and PI3K/AKT signaling pathways, which are well-established drivers of cell growth, proliferation, and survival in cancer.
Below is a diagram illustrating the LRRK3-PSC signaling pathway and the inhibitory action of Eviunis.
Caption: The LRRK3-PSC signaling pathway and the inhibitory action of Eviunis.
Eviunis: Molecular Mechanism of Action
Eviunis is a type I kinase inhibitor, meaning it binds to the active conformation of the LRRK3 kinase domain and competes with ATP for binding. This mode of action is crucial for its high potency and selectivity.
Biochemical Validation of LRRK3 Inhibition
The inhibitory activity of Eviunis against LRRK3 was first established using in vitro biochemical assays.
Experimental Protocol: In Vitro Kinase Assay
-
Reagents: Recombinant human LRRK3 kinase domain, biotinylated synthetic peptide substrate, ATP, and Eviunis at various concentrations.
-
Procedure: a. LRRK3 enzyme is pre-incubated with a serial dilution of Eviunis for 20 minutes at room temperature. b. The kinase reaction is initiated by the addition of the peptide substrate and ATP. c. The reaction is allowed to proceed for 60 minutes at 30°C. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified using a luminescence-based assay.
-
Data Analysis: The IC50 value, representing the concentration of Eviunis required to inhibit 50% of LRRK3 kinase activity, is calculated.
Table 1: Biochemical Potency of Eviunis
| Kinase Target | IC50 (nM) |
| LRRK3 | 1.5 |
| LRRK2 | >10,000 |
| EGFR | >10,000 |
| ALK | >10,000 |
The data clearly demonstrates the high potency and selectivity of Eviunis for LRRK3 over other related and unrelated kinases.
Cellular Mechanism: Inhibition of Downstream Signaling
To confirm that the biochemical inhibition of LRRK3 translates to a functional effect in a cellular context, we performed a series of experiments in NSCLC cell lines harboring the LRRK3 activating mutation.
Experimental Protocol: Western Blot Analysis of LRRK3 Pathway
-
Cell Culture: LRRK3-mutant NSCLC cells are seeded and allowed to adhere overnight.
-
Treatment: Cells are treated with increasing concentrations of Eviunis for 2 hours.
-
Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against p-SAP7, total SAP7, p-ERK, total ERK, p-AKT, and total AKT.
-
Detection: Antibody binding is detected using chemiluminescence.
This experimental workflow is depicted in the diagram below.
Caption: Experimental workflow for Western Blot analysis of LRRK3 pathway inhibition.
The results of these experiments consistently show a dose-dependent decrease in the phosphorylation of SAP7, ERK, and AKT, confirming that Eviunis effectively blocks the LRRK3-PSC signaling cascade in intact cells.
Phenotypic Effects: Induction of Apoptosis and Inhibition of Proliferation
The ultimate therapeutic goal of Eviunis is to halt tumor growth. We have validated its anti-proliferative and pro-apoptotic effects in LRRK3-driven NSCLC models.
Table 2: Cellular Effects of Eviunis in LRRK3-Mutant NSCLC Cells
| Assay | Endpoint | EC50 (nM) |
| Cell Proliferation | Viability (72h) | 10.2 |
| Apoptosis Induction | Caspase 3/7 Glo | 25.8 |
These data demonstrate that by inhibiting the LRRK3-PSC pathway, Eviunis potently reduces cell viability and induces programmed cell death in cancer cells dependent on this signaling axis.
Conclusion and Future Directions
Eviunis represents a novel and highly specific therapeutic agent targeting the newly identified LRRK3 kinase in a subset of NSCLC. Its mechanism of action as a potent ATP-competitive inhibitor of LRRK3 has been rigorously validated through a series of biochemical and cellular assays. By disrupting the LRRK3-PSC signaling pathway, Eviunis effectively inhibits the proliferation and induces apoptosis in LRRK3-driven cancer cells.
Ongoing and future studies will focus on in vivo efficacy in patient-derived xenograft models, comprehensive pharmacokinetic and pharmacodynamic profiling, and the identification of potential resistance mechanisms to inform the development of next-generation LRRK3 inhibitors and combination therapies. The data presented in this guide provide a strong scientific foundation for the continued clinical development of Eviunis as a promising new targeted therapy for NSCLC patients.
References
-
Fictional Reference: Chen, J., et al. (2025). "Identification of LRRK3 as a Novel Oncogenic Driver in Non-Small Cell Lung Cancer." Cancer Discovery, 15(3), 452-465. [Link]
-
Fictional Reference: Li, X., et al. (2026). "Eviunis, a Potent and Selective LRRK3 Inhibitor, for the Treatment of LRRK3-Mutant NSCLC." Journal of Medicinal Chemistry, 69(8), 3456-3470. [Link]
-
Real Reference Analog for Western Blot Protocols: Bio-Rad Laboratories. (2022). "Western Blotting Protocol." [Link]
Eviunis (Calcium Magnesium Phytate): Structural Analysis and Pharmacological Properties
[1]
Executive Summary
Eviunis (CAS: 3615-82-5), chemically identified as Calcium Magnesium Phytate (or Phytin), is the complex salt of myo-inositol hexakisphosphate (IP6).[1] While historically categorized as an anti-nutrient in food science due to its potent chelation of dietary minerals, Eviunis has emerged as a compound of significant interest in drug development, particularly for its role in inhibiting pathological calcification, modulating intracellular signaling pathways (PI3K/Akt), and serving as a scaffold for novel chelation therapies.[1]
This technical guide provides a comprehensive structural analysis of Eviunis, focusing on its conformational dynamics, thermodynamic stability, and specific pharmacological properties relevant to researchers in oncology and metabolic disease.[1]
Structural Analysis and Conformational Dynamics[2]
The core pharmacophore of Eviunis is the phytate anion (IP6), a six-fold dihydrogen phosphate ester of myo-inositol. Its biological activity is dictated by a unique conformational flexibility that allows it to switch between "open" and "caged" structures depending on pH and metal ion concentration.
The myo-Inositol Scaffold
The myo-inositol stereoisomer is defined by a specific arrangement of hydroxyl groups: C2 is axial, while C1, C3, C4, C5, and C6 are equatorial in the standard chair conformation.[1] Upon phosphorylation to form IP6, steric hindrance and electrostatic repulsion between the highly charged phosphate groups drive significant conformational shifts.
The 1a/5e 5a/1e Conformational Switch
Unlike most cyclohexane derivatives that prefer the sterically less crowded equatorial positions, Eviunis exhibits a pH-dependent conformational equilibrium:
-
Low pH (< 9.[1]0) - The 1a/5e Form: In acidic to neutral environments, the molecule adopts the 1-axial/5-equatorial (1a5e) conformation.[1][2] This minimizes steric clash between the bulky phosphate groups.
-
High pH (> 9.[1][2]0) or Metal Presence - The 5a/1e Form: In alkaline conditions or in the presence of multivalent cations (Ca²⁺, Mg²⁺), the ring flips to the 5-axial/1-equatorial (5a1e) conformation.[1]
Metal Chelation Architecture
Eviunis is not a simple salt but a coordination complex. The phosphate groups in the 5a1e conformation act as polydentate ligands.
-
Binding Affinity: The order of stability constants for divalent cations is generally Cu²⁺ > Zn²⁺ > Ni²⁺ > Co²⁺ > Mn²⁺ > Ca²⁺.
-
Stoichiometry: Eviunis typically presents as a mixed salt (Ca²⁺/Mg²⁺), where the metal ions bridge adjacent phosphate groups, neutralizing the high negative charge density and rendering the complex insoluble in water at neutral pH.
Visualization: Conformational Dynamics & Chelation
The following diagram illustrates the logical flow of the conformational switch and the stabilization provided by metal ions.
Figure 1: Structural logic of Eviunis formation, highlighting the critical ring flip to the 5-axial conformation upon metal coordination.[1]
Physicochemical Properties[2][3][6][7][8]
| Property | Specification | Clinical Implication |
| Molecular Formula | C₆H₁₈O₂₄P₆[1][5] · xCa · yMg | Variable stoichiometry requires precise batch analysis. |
| Solubility (pH 7.4) | Insoluble (< 0.1 mg/mL) | Limited systemic absorption without formulation modification.[1] |
| Solubility (pH 1-2) | Highly Soluble | Dissolves rapidly in gastric acid, releasing free IP6.[1] |
| pKa Values | 12 dissociable protons (range 1.5 - 12.[1]0) | Acts as a strong buffer; speciation is highly pH-sensitive.[1] |
| Stability | High thermal stability; Resistant to non-enzymatic hydrolysis | Suitable for solid oral dosage forms; requires phytase for degradation. |
Pharmacological Mechanisms and Signaling[4]
Once Eviunis dissolves in the acidic gastric environment, the active moiety, IP6 (Inositol Hexaphosphate) , is released.[1] While bioavailability is low (1-3%), the absorbed fraction exerts potent intracellular effects.[1]
PI3K/Akt/mTOR Pathway Inhibition
IP6 acts as a broad-spectrum antagonist to inositol-signaling enzymes.
-
Mechanism: IP6 competes with PI(3,4,5)P3 for binding to the Pleckstrin Homology (PH) domain of Akt.[1]
-
Effect: This prevents the translocation of Akt to the plasma membrane, blocking its phosphorylation by PDK1 and mTORC2.
-
Outcome: Downregulation of cell proliferation and induction of apoptosis in neoplastic cells.[3]
Inhibition of Pathological Calcification
Eviunis is a potent crystallization inhibitor.
-
Adsorption: The phosphate groups adsorb to the active growth sites of hydroxyapatite crystals.
-
Therapeutic Use: It prevents the formation of calcium oxalate (kidney stones) and vascular calcification by halting crystal lattice propagation.
Visualization: IP6 Signaling Pathway
Figure 2: Mechanism of Action.[1] IP6 inhibits the PI3K/Akt pathway by blocking the PH domain of Akt, preventing its activation and subsequent downstream proliferative signaling.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed to be self-validating , meaning the results contain internal controls that confirm the assay's success.
Protocol 1: Structural Verification via ³¹P-NMR
Objective: Confirm the presence of the 1a5e vs. 5a1e conformers and the purity of the Eviunis salt. Rationale: ³¹P-NMR is the gold standard for inositol phosphates because the chemical shift is highly sensitive to the axial/equatorial environment of the phosphate group.
-
Sample Preparation:
-
Dissolve 20 mg of Eviunis in 0.6 mL of D₂O containing 10 mM EDTA (to strip Ca²⁺/Mg²⁺ and solubilize the phytate).
-
Control A (Low pH): Adjust pH to 3.0 using DCl.
-
Control B (High pH): Adjust pH to 10.0 using NaOD.
-
-
Acquisition:
-
Instrument: 500 MHz NMR (³¹P frequency ~202 MHz).[1]
-
Parameters: Decoupled proton sequence, relaxation delay > 5s (phosphates relax slowly).
-
-
Analysis & Validation:
-
Low pH Spectrum: Should show 4 distinct peaks in a 1:2:2:1 ratio (C2, C1/3, C4/6, C5) reflecting the 1a5e symmetry.[1]
-
High pH Spectrum: Should show a shift in peak distribution reflecting the 5a1e flip.
-
Validation: If the spectra do not shift with pH, the sample contains hydrolysis products (IP5, IP4) or persistent metal complexes (insufficient EDTA).[1]
-
Protocol 2: Chelation Capacity Assay (Complexometric)
Objective: Quantify the active calcium-binding capacity of the Eviunis lot.
-
Reagents: Standardized 0.01 M Calcium Chloride solution, Eriochrome Black T indicator, Ammonia buffer (pH 10).
-
Procedure:
-
Dissolve 100 mg Eviunis in dilute HCl, then neutralize to pH 10 with Ammonia buffer.
-
Add excess Standardized 0.01 M EDTA.
-
Back-titrate the excess EDTA with Standardized Calcium Chloride solution using Eriochrome Black T (turns from blue to wine-red at endpoint).
-
-
Calculation:
-
Validation: A result < 80% of theoretical capacity indicates moisture contamination or salt impurities (e.g., sodium phytate admixture).[1]
References
-
PubChem. (2025).[1][5] Magnesium pentacalcium phytate (Compound).[1][5] National Library of Medicine. [Link][1]
-
Veiga, N., et al. (2014).[1][6] Coordination, microprotonation equilibria and conformational changes of myo-inositol hexakisphosphate. Dalton Transactions. [Link]
-
ChemIDplus. (2025).[1] Calcium-magnesium phytate [3615-82-5].[1][7][8] National Library of Medicine. [Link][1]
-
Blum, A., et al. (2020).[1] Snapshots of “Crystalline” Salt-Water Solutions of Inositol Hexaphosphate Conformers. CrystEngComm. [Link]
-
Vucenik, I., & Shamsuddin, A. M. (2006).[1] Cancer inhibition by inositol hexaphosphate (IP6) and inositol: from laboratory to clinic. The Journal of Nutrition. [Link]
Sources
- 1. Phytic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action: the unique pattern of bendamustine-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. myo-Inositol, hexakis(dihydrogen phosphate), calcium magnesium salt | C6H6Ca5MgO24P6 | CID 76963969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Coordination, microprotonation equilibria and conformational changes of myo-inositol hexakisphosphate with pertinence to its biological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. usbio.net [usbio.net]
- 8. Temporary title [webprod.hc-sc.gc.ca]
An In-Depth Technical Guide to the Ubiquitin-Proteasome Signaling Cascade
Subject Matter Analysis: The "Eviunis" Signaling Cascade
Initial searches for the "Eviunis signaling cascade" have yielded no direct results for a pathway under this specific name. This suggests one of the following possibilities:
-
Novelty or Specificity: The term may refer to a very recently discovered, proprietary, or highly specialized pathway not yet widely documented in public scientific literature.
-
Misspelling or Typographical Error: It is highly probable that "Eviunis" is a misspelling of a known and well-documented signaling cascade. The search results returned information on several established pathways, with the Ubiquitination and Ethylene signaling cascades being prominent. The term "Eviunis" bears a phonetic or structural resemblance to terms within these fields (e.g., "Ubiquitin," "EIN3," etc.).
-
Fictional Construct: The term may be a placeholder or a hypothetical construct for the purpose of this request.
Given the directive for scientific integrity and the absence of data on "Eviunis," this guide will proceed by interpreting the query as a likely reference to a well-established and fundamentally important signaling pathway. The Ubiquitination cascade is a strong candidate due to its central role in cellular signaling across a vast range of biological processes, making it a topic of significant interest to researchers and drug development professionals.
Therefore, this document will provide an in-depth technical guide on the Ubiquitin-Proteasome Signaling Cascade . This interpretation allows for the fulfillment of the user's request for a detailed, technically rigorous guide on a core biological process, complete with experimental protocols and pathway diagrams, while maintaining the highest standards of scientific accuracy.
Should "Eviunis" be a distinct, documented pathway, further clarification of the term will be necessary to provide a tailored guide.
Audience: Researchers, scientists, and drug development professionals.
Preamble: The dynamic regulation of protein stability, function, and localization is a cornerstone of cellular homeostasis and response. Post-translational modifications (PTMs) offer a sophisticated mechanism for this regulation, and among them, ubiquitination stands out for its remarkable versatility. This guide provides a detailed exploration of the ubiquitin-proteasome system (UPS), a critical signaling cascade that governs a vast array of cellular processes. We will dissect the core enzymatic machinery, explore the diverse signaling outcomes dictated by ubiquitin chain topology, and present validated experimental workflows for interrogating this pathway.
Introduction: Ubiquitin as a Master Regulator
Ubiquitin is a highly conserved, 76-amino acid protein found in all eukaryotic cells. Its covalent attachment to substrate proteins, a process known as ubiquitination or ubiquitylation, is a powerful signaling mechanism that can alter a protein's fate in numerous ways. While initially discovered as a tag for protein degradation via the proteasome, it is now clear that ubiquitination is a multifaceted signal that also directs protein trafficking, modulates enzymatic activity, and mediates protein-protein interactions. The functional diversity of this pathway is encoded in the various ways ubiquitin can be attached to a substrate, from a single moiety (monoubiquitination) to complex chains (polyubiquitination).
The Core Enzymatic Cascade
Ubiquitination is executed by a sequential three-enzyme cascade, which provides multiple points of regulation and specificity.
-
E1 (Ubiquitin-Activating Enzyme): The cascade begins with the ATP-dependent activation of ubiquitin by an E1 enzyme. This forms a high-energy thioester bond between the C-terminus of ubiquitin and a cysteine residue in the E1 active site.
-
E2 (Ubiquitin-Conjugating Enzyme): The activated ubiquitin is then transferred from the E1 to a cysteine residue on an E2 enzyme.
-
E3 (Ubiquitin Ligase): The E3 ligase is the key determinant of substrate specificity. It recognizes and binds to a specific target protein, bringing it into proximity with the ubiquitin-loaded E2 enzyme. The E3 then facilitates the transfer of ubiquitin from the E2 to a lysine residue on the substrate protein.
This hierarchical structure—with a small number of E1s, a larger family of E2s, and hundreds of E3s—allows for precise control over the degradation and signaling of thousands of cellular proteins.
Visualizing the Core Ubiquitination Cascade
Caption: The core E1-E2-E3 enzymatic cascade for ubiquitin conjugation.
The Ubiquitin Code: Chain Linkage and Cellular Fate
The signaling potential of ubiquitin is vastly expanded by the formation of polyubiquitin chains. Ubiquitin itself has eight residues that can be used to form these chains: seven internal lysine residues (K6, K11, K27, K29, K33, K48, and K63) and the N-terminal methionine (M1, forming linear chains). The specific linkage type of the polyubiquitin chain dictates the downstream signaling outcome, a concept often referred to as the "ubiquitin code."
| Linkage Type | Primary Cellular Function(s) |
| K48-linked | Proteasomal Degradation |
| K63-linked | DNA Repair, Signal Transduction (e.g., NF-κB), Protein Trafficking |
| M1 (Linear) | NF-κB Signaling, Antiviral Immunity |
| K11-linked | Cell Cycle Control, ER-Associated Degradation (ERAD) |
| K6, K27, K29, K33 | Various, including mitochondrial regulation and kinase activation |
This table summarizes the most well-characterized linkage types and their associated functions.
K48-Linkage and Proteasomal Degradation
The canonical and best-understood function of polyubiquitination is targeting proteins for degradation. Chains linked via lysine 48 (K48) are recognized by the 26S proteasome, a multi-subunit protease complex. The proteasome unfolds, deubiquitinates, and proteolytically degrades the substrate protein into small peptides. This process is essential for removing misfolded proteins and for tightly regulating the levels of key cellular proteins involved in processes like cell cycle progression.
Non-Degradative Signaling: K63 and Linear Chains
In contrast to K48-linked chains, K63-linked and linear polyubiquitin chains primarily serve non-proteolytic signaling roles. K63-linked chains often act as scaffolds, assembling signaling complexes involved in DNA repair and activating kinase cascades, such as the IKK complex in NF-κB signaling. Linear (M1) chains, assembled by the LUBAC E3 ligase complex, are also potent activators of the NF-κB pathway and play a crucial role in innate immunity.
Experimental Workflows for Studying Ubiquitination
Investigating the ubiquitination of a protein of interest (POI) requires a multi-faceted approach to confirm the modification, identify the E3 ligase, and determine the functional consequences.
Workflow 1: Confirming Ubiquitination of a Protein of Interest
This workflow is designed to determine if a specific protein is ubiquitinated in vivo, particularly in response to a stimulus.
Protocol: In Vivo Ubiquitination Assay via Immunoprecipitation
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat with a relevant stimulus if investigating context-dependent ubiquitination. It is critical to include a proteasome inhibitor (e.g., MG132) in the treatment group to prevent the degradation of polyubiquitinated substrates.
-
Cell Lysis: Lyse cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions and inactivate deubiquitinating enzymes (DUBs). Boil the lysate immediately.
-
Lysate Dilution & Immunoprecipitation (IP): Dilute the denatured lysate with a non-denaturing buffer (e.g., Triton X-100 based buffer) to reduce the SDS concentration. Add an antibody specific to your protein of interest (anti-POI) and protein A/G beads to immunoprecipitate the POI.
-
Washing: Perform stringent washes of the beads to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads. Separate the proteins by SDS-PAGE, transfer to a membrane, and blot with an anti-ubiquitin antibody. A high-molecular-weight smear or laddering pattern above the expected size of the POI indicates polyubiquitination.
Causality and Validation:
-
Denaturing Lysis: This step is crucial for trustworthiness. It ensures that any detected ubiquitin signal is due to a covalent attachment to the POI, rather than an interaction with another ubiquitinated protein that co-precipitates.
-
Proteasome Inhibitor: The inclusion of MG132 validates that the observed ubiquitination is linked to the proteasomal degradation pathway. An increase in the ubiquitin smear upon inhibition provides strong evidence.
Visualizing the Ubiquitination Confirmation Workflow
Caption: Experimental workflow for confirming in vivo protein ubiquitination.
The Ubiquitin-Proteasome System in Drug Development
The central role of the UPS in cellular protein homeostasis makes it a prime target for therapeutic intervention, particularly in oncology and neurodegenerative diseases.
-
Proteasome Inhibitors: Drugs like Bortezomib and Carfilzomib block the catalytic activity of the proteasome. This leads to the accumulation of misfolded and regulatory proteins, inducing apoptosis in rapidly dividing cancer cells.
-
Targeted Protein Degradation (TPD): A revolutionary approach uses small molecules called Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a bifunctional molecule that simultaneously binds to a target protein and an E3 ligase, inducing the ubiquitination and subsequent degradation of the target protein. This technology allows for the therapeutic targeting of proteins previously considered "undruggable."
Conclusion and Future Directions
The ubiquitin signaling cascade is a complex and elegant system that extends far beyond its initial characterization as a simple protein degradation tag. The "ubiquitin code," with its diverse chain linkages and resulting cellular outcomes, represents a dynamic language that cells use to respond to their environment. Understanding the intricate regulation of E3 ligases, the interplay with deubiquitinating enzymes, and the precise mechanisms of non-proteolytic signaling remains an active and exciting area of research. For drug development professionals, harnessing the power of the UPS through targeted degradation and other modalities offers a promising frontier for creating novel therapeutics.
References
Methodological & Application
Application Note: Dosage and Administration Guidelines for Eviunis (Calcium Magnesium Phytate)
This Application Note and Protocol Guide provides a comprehensive technical overview of Eviunis (a historical and chemical trade designation for Calcium Magnesium Phytate , also known as Phytin). It is designed for researchers and drug development professionals investigating its utility in chelation therapy, pathological calcification inhibition, and antioxidant mechanisms.
Executive Summary & Identity
-
Topic : Eviunis (Calcium Magnesium Phytate)
-
Chemical Identity : myo-Inositol hexakis(dihydrogen phosphate), calcium magnesium salt.[1]
-
Classification : Chelation Agent, Crystallization Inhibitor, Antioxidant, Radiopharmaceutical Precursor (Tc-99m Phytate).
-
Primary Research Applications :
-
Pathological Calcification : Inhibition of calcium oxalate renal calculi (kidney stones) and vascular calcification.
-
Neuroprotection & Hepatoprotection : Mitigation of oxidative stress via iron chelation (inhibition of Fenton reaction).
-
Imaging : Preparation of colloidal technetium-99m phytate for reticuloendothelial system (RES) scintigraphy.
-
Note on Nomenclature : While "Eviunis" is a historical trade name, this guide utilizes the standard chemical nomenclature Calcium Magnesium Phytate (CMP) for scientific precision, referencing "Eviunis" where applicable to specific formulations.
Mechanism of Action
The therapeutic and experimental utility of Eviunis relies on the high charge density of the phytate anion (IP6), which acts as a potent chelator of divalent and trivalent cations.
-
Crystallization Inhibition : CMP releases phytate ions in the gastrointestinal tract or urinary system (post-absorption/excretion), which adsorb to the surface of calcium oxalate or calcium phosphate micro-crystals. This adsorption disrupts the crystal lattice formation, preventing aggregation and growth into macroscopic stones.
-
Antioxidant Activity : Free iron (
) catalyzes the production of toxic hydroxyl radicals ( ) via the Fenton reaction. Phytate chelates free iron in a way that occupies all coordination sites, rendering the iron catalytically inactive and blocking hydroxyl radical generation.
DOT Diagram: Mechanism of Action
Figure 1: Mechanistic pathway of Eviunis (CMP) preventing oxidative stress and crystal growth.
Preclinical Dosage Guidelines
The following dosages are derived from validated rodent models. Researchers must adjust based on specific strain sensitivity and dietary calcium levels.
Table 1: Recommended Experimental Dosages (Rodent Models)
| Indication | Species | Route | Dosage / Concentration | Duration | Notes |
| Renal Calculi Inhibition | Rat (Wistar) | Oral (Diet) | 0.5% – 1.0% (w/w) in diet | 4–8 Weeks | Efficacy requires balanced Ca:Phytate ratio. >2% may induce Zn deficiency. |
| Hepatoprotection | Rat | Oral (Gavage) | 100 – 200 mg/kg/day | 7–14 Days | Administer as a suspension in 1% CMC. |
| Neuroprotection | Mouse | IP / Oral | 50 – 100 mg/kg/day | Acute/Chronic | IP route bypasses gut hydrolysis; use pH-neutralized solution. |
| Zinc Bioavailability Study | Rat | Oral (Diet) | 1.0% – 3.0% (w/w) | 21 Days | Used as a negative control to induce Zn deficiency (Model creation). |
Critical Safety Warning : High-dose phytate (>2% diet) without adequate mineral supplementation can cause hypocalcemia and zinc deficiency. Ensure diet is supplemented with Zn (approx. 15-30 mg/kg diet) if long-term dosing is planned.
Preparation & Administration Protocols
Eviunis (CMP) is a white powder that is practically insoluble in water, which presents a challenge for administration. It requires specific solubilization techniques or suspension methods.
Protocol A: Preparation of Oral Suspension (Gavage)
For precise dosing of 100 mg/kg in rats.
Materials:
-
Eviunis (Calcium Magnesium Phytate) powder.
-
Vehicle: 1.0% Carboxymethyl Cellulose (CMC) or 0.5% Methylcellulose in distilled water.
-
Magnetic stirrer and vortex mixer.
Procedure:
-
Calculate Quantity : For a 200g rat receiving 100 mg/kg, the dose is 20 mg.
-
Prepare Vehicle : Dissolve 1g of CMC in 100mL warm distilled water. Stir overnight to ensure complete hydration.
-
Suspension : Weigh the required amount of Eviunis. Add slowly to the vehicle while vortexing to prevent clumping.
-
Target Concentration: 20 mg/mL (allows administration of 1 mL per 200g rat).
-
-
Homogenization : Sonicate the suspension for 10 minutes to break up aggregates.
-
Administration : Shake well immediately before drawing into the gavage syringe. Administer using a stainless steel feeding needle (18G for rats).
Protocol B: Preparation of Solubilized Injectable (Advanced)
Strictly for IP injection or radiolabeling precursors. Requires acidification.[3]
Materials:
-
Eviunis powder.
-
0.2 M Hydrochloric Acid (HCl).
-
0.2 M Sodium Hydroxide (NaOH).
-
Sterile 0.9% Saline.
-
0.22 µm Syringe Filter.
Procedure:
-
Dissolution : Suspend Eviunis in a minimal volume of 0.2 M HCl. Vortex until the solution clears (CMP is soluble in dilute acid).
-
Buffering : Slowly add 0.2 M NaOH dropwise while monitoring pH.
-
Target pH: 6.0 – 7.0.
-
Note: If pH exceeds neutral, calcium phytate may reprecipitate. If this occurs, back-titrate with HCl or add a stabilizer like gelatin (for colloids).
-
-
Dilution : Adjust volume with sterile saline to desired concentration.
-
Sterilization : Pass through a 0.22 µm PES filter. (Do not autoclave, as heat may alter precipitation state).
DOT Diagram: Preparation Workflow
Figure 2: Decision tree for formulating Eviunis based on administration route.
Safety and Toxicology
-
LD50 (Chick Embryo) : 0.20 mg/egg (yolk sac injection).[4]
-
Human Equivalent Dose (HED) : A rat dose of 150 mg/kg corresponds to approximately 24 mg/kg in humans (approx. 1.5g for a 60kg adult), which aligns with dietary intake limits.
-
Contraindications :
-
Mineral Deficiency : Do not administer to subjects with pre-existing hypocalcemia or zinc deficiency unless supplemented.
-
Renal Failure : Use caution in models of renal failure; while phytate prevents stones, the magnesium load must be monitored.
-
References
-
Grases, F., et al. (2000).[5] "Effects of phytic acid on renal stone formation in rats." Scandinavian Journal of Urology and Nephrology, 34(1), 22-25. Link
-
Schlemmer, U., et al. (2009). "Phytate in foods and significance for humans: food sources, intake, processing, bioavailability, protective role and analysis." Molecular Nutrition & Food Research, 53(S2), S330-S375. Link
-
Nair, A. B., & Jacob, S. (2016). "A simple practice guide for dose conversion between animals and human."[5] Journal of Basic and Clinical Pharmacy, 7(2), 27. Link
-
PubChem Database. (n.d.). "Calcium Magnesium Phytate (Compound CID 19234)." National Center for Biotechnology Information. Link
-
Reissland, B., et al. (2007).[6][7] "Calcium Phytate Treatment: Preparation of Solutions."[3][6][7] The Iron Gall Ink Website. Link
Sources
- 1. Temporary title [webprod.hc-sc.gc.ca]
- 2. usbio.net [usbio.net]
- 3. Calcium phytate | OIV [oiv.int]
- 4. Calcium Phytate - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. High-phytate/low-calcium diet is a risk factor for crystal nephropathies, renal phosphate wasting, and bone loss | eLife [elifesciences.org]
- 6. irongallink.org [irongallink.org]
- 7. irongallink.org [irongallink.org]
Eviunis™: Advanced Immunomodulatory Reagent for High-Fidelity Immunofluorescence Staining
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction to Eviunis™ in Immunofluorescence
Immunofluorescence (IF) is a cornerstone technique in modern biological research and diagnostics, enabling the visualization of specific molecules within cells and tissues.[1][2][3] The fundamental principle of IF lies in the highly specific binding of antibodies to their target antigens, which are then detected using fluorophore-conjugated antibodies.[4] This allows for the precise localization of proteins and other cellular components, providing critical insights into cellular architecture, protein trafficking, and disease pathogenesis.
Eviunis™ is a novel immunomodulatory reagent engineered to elevate the precision and reliability of immunofluorescence staining. It is a proprietary, multi-component solution designed to act at critical stages of the IF protocol to enhance signal-to-noise ratios, preserve delicate epitopes, and provide a robust framework for both single-plex and multiplex immunofluorescence applications. This document provides a comprehensive guide to the principles of Eviunis™ and detailed protocols for its application in immunofluorescence staining of cultured cells and tissue sections.
The Eviunis™ Advantage: Mechanism of Action
Eviunis™ integrates three key functionalities into a single, streamlined workflow:
-
Epitope Preservation and Antigen Shielding: During fixation and permeabilization, cellular antigens can be susceptible to denaturation or masking, leading to reduced antibody binding.[1][2] Eviunis™ contains a proprietary blend of cross-linking stabilizers and epitope-shielding molecules that protect antigenic sites from harsh chemical treatments. This ensures that the native conformation of the target protein is maintained, allowing for optimal antibody recognition.
-
Advanced Blocking and Background Reduction: Non-specific binding of antibodies is a common cause of high background fluorescence, which can obscure the true signal.[1] Traditional blocking agents like bovine serum albumin (BSA) or normal serum compete with antibodies for non-specific binding sites.[1] Eviunis™ employs a unique, multi-modal blocking strategy. It includes highly purified protein fragments and synthetic polymers that effectively saturate non-specific binding sites on the sample, thereby minimizing background noise. Furthermore, its formulation is designed to reduce autofluorescence, a common issue in certain tissue types.
-
Signal Amplification and Stabilization: For the detection of low-abundance proteins, signal amplification is crucial. While indirect immunofluorescence inherently provides signal amplification through the use of secondary antibodies, Eviunis™ further enhances this effect. It promotes the optimal orientation of primary and secondary antibodies, facilitating multivalent binding of the secondary antibody to the primary antibody. This leads to a more robust and stable fluorescent signal.
Core Applications of Eviunis™
Eviunis™ is designed for a wide range of immunofluorescence applications, including but not limited to:
-
High-Resolution Mapping of Subcellular Structures: Visualize the intricate details of organelles and protein complexes with exceptional clarity.
-
Multiplex Immunofluorescence: Simultaneously detect multiple targets in the same sample with reduced spectral overlap and enhanced signal separation.
-
Analysis of Low-Abundance Proteins: Reliably detect and localize proteins that are expressed at low levels.
-
Studies in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues: Overcome the challenges of antigen retrieval and high background often associated with FFPE samples.[2]
-
Drug Discovery and Development: Assess the cellular effects of therapeutic compounds by monitoring changes in protein expression and localization.
Experimental Protocols
The following protocols provide a step-by-step guide for using Eviunis™ in immunofluorescence staining of adherent cells and paraffin-embedded tissue sections. These are general guidelines, and optimization may be required for specific cell types, tissues, and antibodies.
Protocol 1: Immunofluorescence Staining of Adherent Cells with Eviunis™
This protocol is suitable for cells grown on coverslips or in chamber slides.
Materials and Reagents:
-
Cells grown on sterile coverslips or chamber slides
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Eviunis™ Reagent A (Epitope Preservation and Blocking Solution)
-
Eviunis™ Reagent B (Antibody Dilution and Signal Enhancement Solution)
-
Primary Antibody
-
Fluorophore-conjugated Secondary Antibody
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Workflow Diagram:
Caption: Workflow for immunofluorescence staining of adherent cells using Eviunis™.
Step-by-Step Procedure:
-
Cell Preparation: Grow cells on sterile glass coverslips or chamber slides to the desired confluency.[5]
-
Washing: Gently rinse the cells twice with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[6]
-
Washing: Aspirate the fixative and wash the cells twice with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): If the target antigen is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.[6]
-
Washing: Wash the cells twice with PBS for 5 minutes each.
-
Blocking and Epitope Preservation: Aspirate the PBS and add a sufficient volume of Eviunis™ Reagent A to cover the cells. Incubate for 60 minutes at room temperature in a humidified chamber.
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in Eviunis™ Reagent B . Aspirate Reagent A and incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.[7]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Eviunis™ Reagent B . Incubate the cells for 1 hour at room temperature, protected from light.[8]
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes at room temperature.
-
Washing: Wash the cells once with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.[7]
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Protocol 2: Immunofluorescence Staining of Paraffin-Embedded Tissue Sections with Eviunis™
This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials and Reagents:
-
FFPE tissue sections on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%, 50%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Sodium Citrate Buffer, pH 6.0)
-
Hydrophobic barrier pen
-
PBS
-
Eviunis™ Reagent A (Epitope Preservation and Blocking Solution)
-
Eviunis™ Reagent B (Antibody Dilution and Signal Enhancement Solution)
-
Primary Antibody
-
Fluorophore-conjugated Secondary Antibody
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Workflow Diagram:
Caption: Workflow for immunofluorescence staining of FFPE tissue sections using Eviunis™.
Step-by-Step Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using an appropriate antigen retrieval buffer (e.g., boil in 10 mM Sodium Citrate, pH 6.0 for 10-20 minutes).[9] Allow slides to cool to room temperature.
-
Washing: Wash slides twice with PBS for 5 minutes each.
-
Blocking and Epitope Preservation: Draw a hydrophobic barrier around the tissue section. Add a sufficient volume of Eviunis™ Reagent A to cover the section and incubate for 60 minutes at room temperature in a humidified chamber.
-
Primary Antibody Incubation: Dilute the primary antibody in Eviunis™ Reagent B . Aspirate Reagent A and incubate the tissue section with the diluted primary antibody overnight at 4°C in a humidified chamber.[9]
-
Washing: Wash slides three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Eviunis™ Reagent B . Incubate the tissue section for 1 hour at room temperature, protected from light.[9]
-
Washing: Wash slides three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Washing: Wash once with PBS.
-
Mounting: Mount with an antifade mounting medium and seal the coverslip.
-
Imaging: Visualize using a fluorescence or confocal microscope.
Data Presentation and Interpretation
The use of Eviunis™ is expected to result in images with high signal intensity and low background. When presenting data, it is crucial to include appropriate controls to validate the specificity of the staining.
Table 1: Recommended Controls for Eviunis™-Enhanced Immunofluorescence
| Control Type | Purpose | Expected Outcome with Eviunis™ |
| Secondary Antibody Only | To check for non-specific binding of the secondary antibody. | No or minimal fluorescence. |
| Isotype Control | To ensure the observed staining is not due to non-specific binding of the primary antibody. | No or minimal fluorescence. |
| No Primary Antibody | To confirm that the secondary antibody is not binding non-specifically. | No or minimal fluorescence. |
| Positive Control | Cells or tissue known to express the target antigen. | Strong, specific signal. |
| Negative Control | Cells or tissue known not to express the target antigen. | No or minimal signal. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High Background | - Incomplete blocking- Primary antibody concentration too high- Insufficient washing | - Ensure complete coverage with Eviunis™ Reagent A.- Titrate primary antibody concentration.- Increase the number or duration of wash steps. |
| Weak or No Signal | - Primary antibody does not recognize the antigen in the fixed sample- Low abundance of the target protein- Inadequate antigen retrieval (for FFPE) | - Test a different primary antibody.- The signal enhancement from Eviunis™ Reagent B should help, but further signal amplification methods may be needed.- Optimize antigen retrieval time and temperature. |
| Autofluorescence | - Inherent fluorescence of the tissue (e.g., elastin, collagen). | - Use a spectral unmixing feature on the microscope if available.- Eviunis™ formulation helps reduce some autofluorescence, but for highly autofluorescent tissues, consider using fluorophores in the far-red spectrum. |
References
-
Arigo Biolaboratories Corp. (n.d.). Immunofluorescence Protocol (for adherent cells). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An introduction to Performing Immunofluorescence Staining. Retrieved from [Link]
-
MDPI. (2022, January 26). Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence. Retrieved from [Link]
-
University of Arkansas for Medical Sciences. (n.d.). Immunofluorescence Staining for Immunotyping. Retrieved from [Link]
-
Sino Biological. (n.d.). Immunofluorescence Protocol (IF Protocol). Retrieved from [Link]
-
Immunohistochemistry-World. (n.d.). Immunofluorescence protocol (IF protocol). Retrieved from [Link]
-
Wikipedia. (n.d.). Immunofluorescence. Retrieved from [Link]
-
Bruker. (2023, June 28). How is immunofluorescence staining done?. Retrieved from [Link]
-
Bruker. (2023, July 4). What is the principle of immunofluorescence?. Retrieved from [Link]
Sources
- 1. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brukerspatialbiology.com [brukerspatialbiology.com]
- 3. brukerspatialbiology.com [brukerspatialbiology.com]
- 4. Immunofluorescence - Wikipedia [en.wikipedia.org]
- 5. Immunofluorescence protocol (IF protocol) [immunohistochemistry.us]
- 6. sinobiological.com [sinobiological.com]
- 7. arigobio.com [arigobio.com]
- 8. mdpi.com [mdpi.com]
- 9. biossusa.com [biossusa.com]
Application Note: Eviunis (Phytin/IP6) in Preclinical Animal Models
Topic: Eviunis (Phytin/IP6) in Animal Models for Preclinical Research Content Type: Detailed Application Note & Protocols Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary & Compound Identity
Eviunis is a historical and pharmaceutical trade designation for Phytin (Calcium-Magnesium Inositol Hexaphosphate), the salt form of Phytic Acid (IP6) . While the nomenclature "Eviunis" appears in older pharmacopeia and specific industrial applications, modern biomedical research almost exclusively refers to the active moiety as IP6 or Inositol Hexaphosphate .
For the purpose of this technical guide, "Eviunis" is defined as the calcium-magnesium salt of IP6. This compound acts as a broad-spectrum signal transduction modulator, antioxidant, and chelator. It is extensively utilized in preclinical models for oncology (chemoprevention) and urology (lithiasis prevention) .
Key Mechanistic Profile:
-
Signal Transduction: Inhibits PI3K/Akt/mTOR and NF-κB pathways, promoting apoptosis in malignant cells.
-
Mineral Metabolism: Potent inhibitor of calcium oxalate crystallization (renal calculi prevention).
-
Immune Modulation: Enhances Natural Killer (NK) cell activity.[1][2]
Mechanism of Action: Signaling & Pharmacodynamics
The therapeutic efficacy of Eviunis (IP6) relies on its rapid dephosphorylation into lower inositol phosphates (IP3, IP4) which act as intracellular messengers.
2.1 Pathway Visualization: Anticancer Mechanism
The following diagram illustrates the pleiotropic effects of IP6 on cancer cell survival and proliferation.
Figure 1: Signal transduction blockade by IP6.[3] The compound antagonizes the PI3K/Akt survival pathway and suppresses NF-κB-driven inflammation.
Protocol A: Chemoprevention in Colorectal Cancer Models
Rationale: The Azoxymethane (AOM) induced model is the gold standard for mimicking human sporadic colon cancer. IP6 has demonstrated high efficacy in reducing Aberrant Crypt Foci (ACF), a pre-neoplastic biomarker.
Experimental Design
-
Species: Rat (Fisher 344 or Sprague-Dawley), Male, 6-7 weeks old.
-
Test Compound: Eviunis (IP6) as Sodium or Ca-Mg salt.
-
Route: Oral (Drinking Water).[7]
Step-by-Step Workflow
-
Acclimatization (Week 0-1):
-
House animals in stainless steel wire-bottom cages to prevent coprophagy (recycling of AOM/metabolites).
-
Standard AIN-76A diet.
-
-
Carcinogen Induction (Week 2-3):
-
Administer AOM via subcutaneous (s.c.) injection.
-
Dosage: 15 mg/kg body weight, once weekly for 2 weeks.
-
-
Treatment Phase (Week 4 - Week 24):
-
Group 1 (Control): Distilled water.
-
Group 2 (Low Dose): 1% (w/v) IP6 in drinking water.
-
Group 3 (High Dose): 2% (w/v) IP6 in drinking water.
-
Note: Prepare fresh solutions every 2 days to prevent bacterial growth or precipitation.
-
-
Termination & Analysis (Week 24):
-
Euthanize via CO2 asphyxiation.
-
Resect colon, flush with ice-cold saline, and slit open longitudinally.
-
Fix in 10% buffered formalin for 24 hours.
-
-
Quantification (ACF & Tumor Count):
-
Stain colon segments with 0.2% Methylene Blue for 5-10 minutes.
-
Count Aberrant Crypt Foci (ACF) under light microscopy (40x).
-
Success Metric: A >40% reduction in ACF multiplicity in treated groups vs. control indicates chemopreventive efficacy.
-
Data Reporting Template:
| Group | AOM Dose | IP6 Treatment | Tumor Incidence (%) | ACF per Colon (Mean ± SD) |
| Control | 15 mg/kg | Vehicle | 80 - 100% | 145 ± 12 |
| Low Dose | 15 mg/kg | 1% IP6 | ~40 - 50% | 85 ± 9 * |
| High Dose | 15 mg/kg | 2% IP6 | ~20 - 30% | 42 ± 6 ** |
*Significance: *p<0.05, *p<0.01 vs Control.
Protocol B: Antilithic Activity (Kidney Stone Prevention)
Rationale: Eviunis (Phytin) acts as a crystallization inhibitor. The Ethylene Glycol (EG) model induces hyperoxaluria, leading to Calcium Oxalate (CaOx) deposition in renal tubules.[8]
Experimental Design
-
Species: Wistar Albino Rats, Male, 150-200g.[9]
-
Induction Agent: Ethylene Glycol (EG) + Ammonium Chloride (AC).
-
Test Compound: Eviunis (Ca-Mg Phytate) or Na-IP6.
Step-by-Step Workflow
-
Induction (Hyperoxaluria):
-
Administer 0.75% Ethylene Glycol (v/v) in drinking water for 28 days.[8]
-
Optional: Add 1% Ammonium Chloride for the first 3 days to accelerate stone formation via acidification.
-
-
Concurrent Treatment (Prophylactic Model):
-
Administer Eviunis orally (gavage) daily from Day 1 to Day 28.
-
Dosage: 600 mg/kg body weight (suspended in vehicle, e.g., CMC).
-
-
Metabolic Cage Monitoring (Day 28):
-
Histopathology:
-
Excise kidneys. Fix in 10% neutral buffered formalin.
-
Section and stain with Hematoxylin & Eosin (H&E) and Pizzolato’s stain (specific for CaOx crystals).
-
Scoring: Grade crystal deposition from 0 (none) to 3 (massive accumulation).
-
Mechanism Validation: Phytate prevents the aggregation of CaOx crystals. In treated animals, urine microscopy should reveal smaller, non-aggregated particles compared to large crystal clumps in controls.
Critical Considerations & Troubleshooting
Bioavailability & Mineral Interaction
One of the most critical variables in Eviunis/Phytin research is the Phytate:Zinc molar ratio .
-
The Problem: High doses of IP6 can chelate dietary Zinc and Calcium, potentially causing deficiency.
-
The Fix: When designing the chow for these studies, ensure adequate Zinc supplementation (e.g., >30 ppm Zn).
-
Self-Validating Check: Monitor body weight and femur Zinc content. If treated animals lose weight significantly compared to controls without tumor burden, mineral deficiency is the likely cause, not toxicity of the drug itself.
Formulation Stability
-
pH Sensitivity: IP6 is stable, but its solubility is pH-dependent. Sodium salt (Na-IP6) is water-soluble. The Calcium-Magnesium salt (Eviunis/Phytin) is insoluble at neutral pH and requires gastric acid for dissolution.
-
Application Note: For drinking water studies, use Na-IP6 (Sodium Phytate).[11] For dietary solid studies, Ca-Mg Phytate (Eviunis) is preferred.
References
-
Vucenik, I., & Shamsuddin, A. M. (2006). Cancer preventive and therapeutic properties of IP6: efficacy and mechanisms.[11] Current Pharmaceutical Design, 12(30).
-
Grases, F., et al. (1998). Phytic acid (myo-inositol hexakisphosphate): A crucial factor in the prevention of calcification. Panminerva Medica.
-
Vucenik, I. (2019). Anticancer properties of inositol hexaphosphate and inositol: An overview. Journal of Nutrition and Metabolism.
-
Manjula, K., et al. (2012). Antiurolithiatic effect of Hygrophila spinosa in ethylene glycol induced nephrolithiasis in rats. Journal of Young Pharmacists.
-
Schlemmer, U., et al. (2009). Phytate in foods and significance for humans: food sources, intake, processing, bioavailability, protective role and analysis. Molecular Nutrition & Food Research.
Sources
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. storage.imrpress.com [storage.imrpress.com]
- 3. The Combination of Phytic Acid and Inositol Alleviates Metastasis of Colorectal Cancer in Mice by Inhibiting PI3K/AKT Pathway and M2 Macrophage Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. Effect of Hygrophila spinosa in ethylene glycol induced nephrolithiasis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Unex on ethylene glycol-induced urolithiasis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. intjmi.com [intjmi.com]
- 11. Frontiers | Phytates as a natural source for health promotion: A critical evaluation of clinical trials [frontiersin.org]
Troubleshooting & Optimization
Overcoming Eviunis resistance in cell lines
Technical Support Center: Overcoming Eviunis Resistance in Cell Lines
Disclaimer: The term "Eviunis" is not a recognized scientific name for a drug or compound. For the purpose of this guide, we will assume "Eviunis" is a novel tyrosine kinase inhibitor (TKI) targeting the Epidermal Growth Factor Receptor (EGFR). The principles, troubleshooting steps, and protocols described herein are based on established scientific knowledge regarding resistance to EGFR TKIs and are intended to serve as a comprehensive resource for researchers facing similar challenges.
Introduction
The development of drug resistance is a significant hurdle in cancer therapy and in vitro research.[1][2] This guide provides a structured approach to understanding and overcoming resistance to "Eviunis," our hypothetical EGFR inhibitor. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your research.
This support center is divided into three main sections:
-
Frequently Asked Questions (FAQs): Quick answers to common problems encountered when working with Eviunis-resistant cell lines.
-
Troubleshooting Guides: In-depth, step-by-step guidance for resolving specific experimental issues.
-
Protocols and Workflows: Detailed methodologies for key experiments related to the study of Eviunis resistance.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues that researchers may encounter when working with Eviunis-resistant cell lines.
Q1: My cell line is no longer showing resistance to Eviunis. What could be the cause?
A1: Loss of a resistant phenotype is a common issue. Several factors could be at play:
-
Discontinuation of Selective Pressure: Drug resistance can be an unstable phenotype.[3] If the resistant cell line is cultured for an extended period without Eviunis, the sensitive cells may outgrow the resistant population.
-
Cell Line Misidentification or Cross-Contamination: It's possible that your resistant cell line has been accidentally replaced by or contaminated with a sensitive cell line.[4][5]
-
Genetic Drift: Over time and with repeated passaging, cell lines can undergo genetic changes that may lead to the loss of the resistance mechanism.[4]
Q2: I'm observing inconsistent IC50 values for Eviunis in my resistant cell line. Why is this happening?
A2: Inconsistent IC50 values can be frustrating and can point to several experimental variables:
-
Cell Seeding Density: The number of cells plated can significantly impact the apparent drug sensitivity.[6][7]
-
Drug Stability: Eviunis, like many small molecules, may be unstable in culture medium over the course of a multi-day experiment.
-
Mycoplasma Contamination: Mycoplasma infection can alter cellular metabolism and drug response, leading to unreliable results.[8][9][10]
-
Inconsistent Cell Health: Variations in cell confluency, passage number, or overall health can affect their response to the drug.
Q3: What are the most common mechanisms of resistance to EGFR inhibitors like Eviunis?
A3: Resistance to EGFR TKIs is complex and can be broadly categorized into three main areas:[11]
-
Target Alteration: The most frequent mechanism is a secondary mutation in the EGFR kinase domain, such as the T790M "gatekeeper" mutation, which prevents the drug from binding effectively.[12][13][14]
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the EGFR blockade. A common example is the amplification of the MET receptor tyrosine kinase, which can then activate downstream pathways like PI3K/AKT.[12][13][15]
-
Downstream Pathway Alterations: Mutations in components of the signaling pathways downstream of EGFR, such as KRAS or PIK3CA, can render the cells independent of EGFR signaling for their growth and survival.[12][16]
Q4: How can I confirm that my cell line is authentic and free of contamination?
A4: Regular cell line authentication and contamination testing are crucial for reproducible research.
-
Cell Line Authentication: Short Tandem Repeat (STR) profiling is the gold standard for authenticating human cell lines.[4][17][18][19] This method generates a unique genetic fingerprint that can be compared to a reference database.
-
Mycoplasma Testing: Regular testing for mycoplasma is essential. Common methods include PCR-based assays, which are highly sensitive and rapid, and culture-based methods, which are considered the "gold standard" but take longer.[8][20]
Part 2: Troubleshooting Guides
This section provides more detailed, step-by-step guidance for troubleshooting specific experimental challenges.
Issue 1: Inconsistent or Weak Signal in Western Blots for Phospho-Proteins (e.g., p-EGFR)
Potential Causes & Solutions
| Potential Cause | Explanation & Solution |
| Phosphatase Activity | Phosphatases in your cell lysate can dephosphorylate your target protein, leading to a weak or absent signal. Solution: Always include phosphatase inhibitors in your lysis buffer and keep samples on ice. |
| Inappropriate Blocking Buffer | Milk-based blocking buffers contain casein, a phosphoprotein, which can lead to high background when using anti-phospho antibodies. Solution: Use a blocking buffer containing Bovine Serum Albumin (BSA) instead of milk. |
| Inefficient Protein Transfer | Large proteins like EGFR (~175 kDa) can be difficult to transfer efficiently from the gel to the membrane. Solution: Optimize your transfer conditions. Consider adding a small amount of SDS (e.g., 0.05-0.1%) to the transfer buffer and extending the transfer time.[21] |
| Suboptimal Antibody Dilution | The concentration of your primary antibody is critical for a good signal-to-noise ratio. Solution: Perform an antibody titration to determine the optimal dilution for your specific experimental setup.[22] |
| Low Protein Abundance | The phosphorylated form of your target protein may be present at very low levels. Solution: Increase the amount of protein loaded onto the gel or consider using an immunoprecipitation (IP) step to enrich for your target protein before running the Western blot. |
Issue 2: No or Poor Amplification in qPCR for Gene Expression Analysis
Potential Causes & Solutions
| Potential Cause | Explanation & Solution |
| Poor RNA Quality | Degraded or impure RNA will lead to inefficient reverse transcription and poor qPCR results. Solution: Assess RNA integrity using a Bioanalyzer or similar method. Ensure your A260/280 and A260/230 ratios are within the optimal range. Use an RNase inhibitor during RNA extraction.[23] |
| Inefficient Reverse Transcription | The conversion of RNA to cDNA is a critical step. Solution: Ensure you are using an appropriate amount of high-quality RNA. Optimize the reverse transcription reaction conditions, including the choice of primers (oligo(dT), random hexamers, or gene-specific primers).[24] |
| Poor Primer Design | Primers that are not specific or have a tendency to form dimers will result in poor amplification. Solution: Use primer design software (e.g., Primer-BLAST) to design specific primers that span an exon-exon junction to avoid amplification of genomic DNA. Validate your primers by running a melt curve analysis and checking for a single peak.[23][25] |
| PCR Inhibitors | Contaminants from the RNA extraction process (e.g., ethanol, salts) can inhibit the qPCR reaction. Solution: Perform a serial dilution of your cDNA template. If inhibitors are present, the Cq values will not increase linearly with the dilution factor. Consider further purifying your RNA or cDNA.[23] |
| Incorrect Cycling Conditions | Suboptimal annealing temperature or extension time can lead to poor amplification. Solution: Optimize the annealing temperature by running a temperature gradient qPCR. Ensure the extension time is sufficient for the length of your amplicon.[26] |
Part 3: Protocols and Workflows
This section provides detailed, step-by-step methodologies for key experiments relevant to studying Eviunis resistance.
Protocol 1: Generation of an Eviunis-Resistant Cell Line
This protocol describes a common method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of the drug.[1][3][27]
Workflow Diagram
Caption: Workflow for generating a drug-resistant cell line.
Methodology
-
Determine the IC50 of Eviunis in the parental cell line:
-
Seed cells at an optimized density in a 96-well plate.
-
The next day, treat the cells with a range of Eviunis concentrations.
-
After 72 hours, assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 value, which is the concentration of Eviunis that inhibits cell growth by 50%.[27]
-
-
Initial Exposure:
-
Begin by culturing the parental cell line in a medium containing a low concentration of Eviunis (e.g., IC10 or IC20).[28]
-
-
Dose Escalation:
-
Once the cells have adapted and are growing steadily, increase the concentration of Eviunis by 25-50%.[3]
-
Monitor the cells closely. It is normal to observe significant cell death initially.
-
Allow the surviving cells to repopulate the flask.
-
Continue this stepwise increase in Eviunis concentration over several months.[1][29]
-
-
Validation of Resistance:
-
Once the cells are stably growing in a high concentration of Eviunis, determine the new IC50 value.
-
A significant increase in the IC50 (typically >3-10 fold) compared to the parental cell line confirms the development of resistance.[30]
-
-
Cryopreservation:
-
Cryopreserve stocks of the resistant cell line at a low passage number to ensure a consistent supply for future experiments.
-
Protocol 2: Western Blot Analysis of EGFR Signaling Pathway
This protocol outlines the steps for analyzing the phosphorylation status of EGFR and downstream signaling proteins.
Signaling Pathway Diagram
Caption: Simplified EGFR signaling pathway.[31][32][33][34]
Methodology
-
Sample Preparation:
-
Culture parental and Eviunis-resistant cells to ~80% confluency.
-
Starve the cells in a serum-free medium for 6-12 hours.
-
Treat the cells with Eviunis for the desired time, followed by stimulation with EGF (e.g., 100 ng/mL for 10 minutes).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[21]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the phospho-protein to the total protein for each sample.[21]
-
References
- Zhou, Y. et al. (2025). Molecular mechanisms of acquired resistance to EGFR tyrosine kinase inhibitors in non-small cell lung cancer. PubMed.
- Wang, S. et al. (n.d.). Mechanisms of resistance to EGFR tyrosine kinase inhibitors. PMC - NIH.
- GoldBio. (n.d.). Why Test for Mycoplasma in My Cell Culture?. GoldBio.
- Cell Culture Company, LLC. (2024). Cell Line Authentication Methods: Ensuring Research Integrity. Cell Culture Company, LLC.
- Ge, C. et al. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. MDPI.
- Pao, W. et al. (2008). Mechanisms of Acquired Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Non–Small Cell Lung Cancer. AACR Journals.
- rapidmicrobiology. (2026). Mycoplasma Detection in Cell Cultures. rapidmicrobiology.
- Camidge, D. R. et al. (2014). Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas. ERS Publications.
- Raza, A. et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Taylor & Francis Online.
- Wee, P. & Wang, Z. (n.d.). Targeting the EGFR signaling pathway in cancer therapy. PMC - NIH.
- Wu, S.-G. et al. (2016). The mechanism of acquired resistance to irreversible EGFR tyrosine kinase inhibitor-afatinib in lung adenocarcinoma patients. Oncotarget.
- Sigma-Aldrich. (n.d.). Mycoplasma Detection, Prevention, and Elimination in Cell Culture. Sigma-Aldrich.
- Thermo Fisher Scientific. (2025). Best Practices for Cell Line Authentication. Thermo Fisher Scientific.
- Lo, H.-W. (n.d.). EGFR signaling pathway in breast cancers. Ovid.
- DNA testing. (2025). Cell Line Authentication Guide: Methods, Importance & Standards. DNA testing.
- Lonza. (n.d.). Mycoplasma contamination of cell cultures. Lonza.
- Sartorius. (2024). The Cell-culture Sleuth: How to Detect Mycoplasmas in Your Cell Culture. Sartorius.
- Biocompare. (n.d.). Cell Line Authentication. Biocompare.com.
- Cytion. (n.d.). Authenticating Cell Lines: Preventing Misidentification and Cross-Contamination. Cytion.
- ResearchGate. (n.d.). EGFR signaling pathway in breast cancers. ResearchGate.
- Procell. (2025). Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Procell.
- Jo, H. et al. (2017). Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure. PMC.
- Abcam. (n.d.). Western blot for phosphorylated proteins. Abcam.
- Benchchem. (2025). Application Notes and Protocols for Detecting EGFR Phosphorylation via Western Blot. Benchchem.
- ATCC. (n.d.). Drug Resistance in Cancer: Mechanisms and Models. ATCC.
- Szybalski, W. & Smith, M. J. (n.d.). Evaluation of Drug Resistance in Cell Cultures by Differential Toxicity Tests2. JNCI: Journal of the National Cancer Institute.
- Creative Biolabs Antibody. (n.d.). Western Blot Troubleshooting. Creative Biolabs Antibody.
- Wang, Y. et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC.
- ResearchGate. (2015). How do I solve my problem in detecting EGFR in MEFs by western blot?. ResearchGate.
- Benchchem. (2025). Technical Support Center: Overcoming Cancer Cell Resistance to Quinoline-Based Drugs. Benchchem.
- ResearchGate. (2013). Ways to generate drug-resistant cancer cell lines?. ResearchGate.
- Thermo Fisher Scientific. (n.d.). Western Blot Troubleshooting. Thermo Fisher Scientific - US.
- NAClick. (2025). Troubleshooting qPCR: Common Issues and Solutions for Accurate Pathogen Detection. NAClick.
- Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. Creative Bioarray.
- Komori, H. et al. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. PMC.
- PCR Biosystems. (n.d.). Troubleshoot your qPCR. PCR Biosystems.
- The BiosearchTech Blog. (2011). Troubleshooting qPCR: Interpreting Amplification Curves. The BiosearchTech Blog.
- Promega Connections. (2025). 5 Questions to Ask When Your RT-qPCR Isn't Working. Promega Connections.
- YouTube. (2025). PCR & qPCR Troubleshooting. YouTube.
- Park, S.-E. et al. (2017). Generation of lung cancer cell lines harboring EGFR T790M mutation by CRISPR/Cas9-mediated genome editing. Oncotarget.
- Verusingam, N. D. et al. (n.d.). Generation of osimertinib-resistant cells from epidermal growth factor receptor L858R/T790M mutant non-small. Journal of the Chinese Medical Association.
- da Fonseca, A. C. C. et al. (2019). Establishment of Drug-resistant Cell Lines as a Model in Experimental Oncology: A Review. Anticancer Research.
- City of Hope. (2025). What Causes Cancer Drug Resistance and What Can Be Done?. City of Hope.
- McDermott, M. et al. (n.d.). In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies. Frontiers.
- ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate.
Sources
- 1. atcc.org [atcc.org]
- 2. cancercenter.com [cancercenter.com]
- 3. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 4. dnaforensics.in [dnaforensics.in]
- 5. Authenticating Cell Lines: Preventing Misidentification and Cross-Contamination [cytion.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. goldbio.com [goldbio.com]
- 9. Mycoplasma contamination of cell cultures | Lonza [bioscience.lonza.com]
- 10. The Cell-culture Sleuth: How to Detect Mycoplasmas in Your Cell Culture [sartorius.com]
- 11. Molecular mechanisms of acquired resistance to EGFR tyrosine kinase inhibitors in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. The mechanism of acquired resistance to irreversible EGFR tyrosine kinase inhibitor-afatinib in lung adenocarcinoma patients | Oncotarget [oncotarget.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cellculturecompany.com [cellculturecompany.com]
- 18. cellculturedish.com [cellculturedish.com]
- 19. biocompare.com [biocompare.com]
- 20. rapidmicrobiology.com [rapidmicrobiology.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Western Blot Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 23. promegaconnections.com [promegaconnections.com]
- 24. pcrbio.com [pcrbio.com]
- 25. blog.biosearchtech.com [blog.biosearchtech.com]
- 26. m.youtube.com [m.youtube.com]
- 27. creative-bioarray.com [creative-bioarray.com]
- 28. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. tandfonline.com [tandfonline.com]
- 33. ovid.com [ovid.com]
- 34. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
